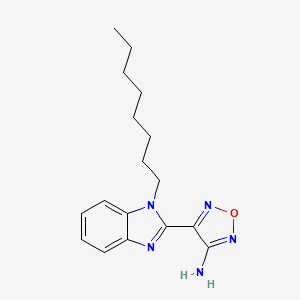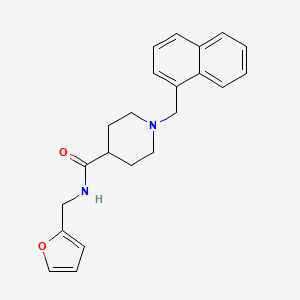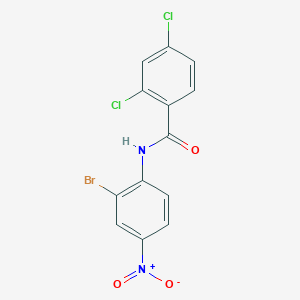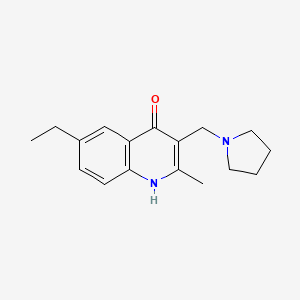![molecular formula C11H12ClNOS B5129387 N-allyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5129387.png)
N-allyl-2-[(4-chlorophenyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-[(4-chlorophenyl)thio]acetamide, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACT is a thioamide derivative of N-substituted allylamines and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-allyl-2-[(4-chlorophenyl)thio]acetamide is not fully understood. However, it has been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane. N-allyl-2-[(4-chlorophenyl)thio]acetamide has also been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to modulate the immune system by regulating cytokine production.
Biochemical and Physiological Effects
N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to exhibit a range of biochemical and physiological effects. N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to induce apoptosis in cancer cells and to modulate the immune system by regulating cytokine production. Additionally, N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-allyl-2-[(4-chlorophenyl)thio]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, it exhibits a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, there are also limitations to the use of N-allyl-2-[(4-chlorophenyl)thio]acetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for research on N-allyl-2-[(4-chlorophenyl)thio]acetamide. One area of interest is the development of N-allyl-2-[(4-chlorophenyl)thio]acetamide as a potential antibacterial and antifungal agent. Another area of interest is the use of N-allyl-2-[(4-chlorophenyl)thio]acetamide as an anti-inflammatory agent and as a modulator of the immune system. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-2-[(4-chlorophenyl)thio]acetamide and its effects on various biological processes.
Synthesis Methods
The synthesis of N-allyl-2-[(4-chlorophenyl)thio]acetamide involves the reaction of 4-chlorobenzenethiol with allylamine in the presence of acetic anhydride. The resulting product is then treated with thioacetic acid to yield N-allyl-2-[(4-chlorophenyl)thio]acetamide. The synthesis of N-allyl-2-[(4-chlorophenyl)thio]acetamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Scientific Research Applications
N-allyl-2-[(4-chlorophenyl)thio]acetamide has been extensively studied for its potential applications in scientific research. N-allyl-2-[(4-chlorophenyl)thio]acetamide has been shown to exhibit antibacterial, antifungal, and antitumor activity. It has also been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system. N-allyl-2-[(4-chlorophenyl)thio]acetamide has been used in various in vitro and in vivo experiments to study the mechanisms of action of these effects.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYARCQGPHAQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)

![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)
![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)

![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)